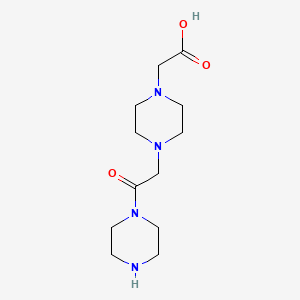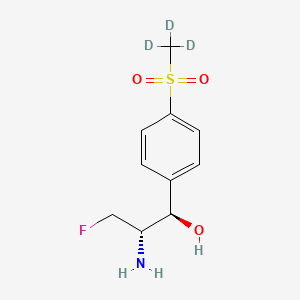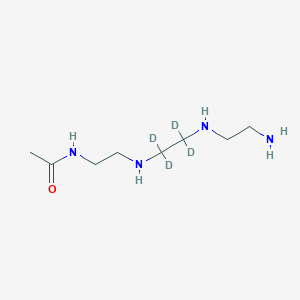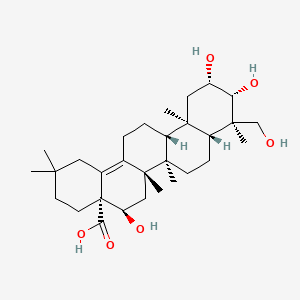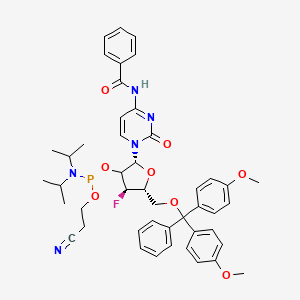![molecular formula C24H39NNa2O6 B12381464 disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)
disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate is a complex organic compound with significant biological and chemical properties. It is derived from 20-hydroxy-6Z,15Z-eicosadienoic acid, which is known for its role as an antagonist of 20-hydroxyarachidonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate involves several steps. The primary starting material is 20-hydroxy-6Z,15Z-eicosadienoic acid. The synthesis typically involves the following steps:
Esterification: The carboxylic acid group of 20-hydroxy-6Z,15Z-eicosadienoic acid is esterified using an alcohol in the presence of an acid catalyst.
Amidation: The ester is then reacted with an amine to form the corresponding amide.
Hydrolysis: The amide is hydrolyzed under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation processes, followed by purification steps such as crystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the compound can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Investigated for its potential therapeutic effects in treating renal carcinoma and other cancers.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The compound exerts its effects by antagonizing 20-hydroxyarachidonic acid, a metabolite involved in various physiological processes. It inhibits the ω-hydroxylation activity of arachidonic acid, thereby reducing the proliferation and invasion of cancer cells . The molecular targets include enzymes involved in the metabolism of arachidonic acid and pathways related to cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
20-Hydroxy-6Z,15Z-eicosadienoic acid: The parent compound with similar biological activity.
20-Hydroxyarachidonic acid: A related compound with distinct physiological roles.
20-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid: Another hydroxylated eicosanoid with different biological effects.
Uniqueness
Disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate is unique due to its specific antagonistic activity against 20-hydroxyarachidonic acid, making it a valuable tool in studying the role of eicosanoids in disease processes and as a potential therapeutic agent .
Properties
Molecular Formula |
C24H39NNa2O6 |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate |
InChI |
InChI=1S/C24H41NO6.2Na/c26-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-22(27)25-21(24(30)31)20-23(28)29;;/h8-11,21,26H,1-7,12-20H2,(H,25,27)(H,28,29)(H,30,31);;/q;2*+1/p-2/b10-8-,11-9-;;/t21-;;/m0../s1 |
InChI Key |
JGVHCBALWPPEGB-AHXZRCGNSA-L |
Isomeric SMILES |
C(CCC/C=C\CCCCC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-])CCC/C=C\CCCCO.[Na+].[Na+] |
Canonical SMILES |
C(CCCC=CCCCCC(=O)NC(CC(=O)[O-])C(=O)[O-])CCCC=CCCCCO.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


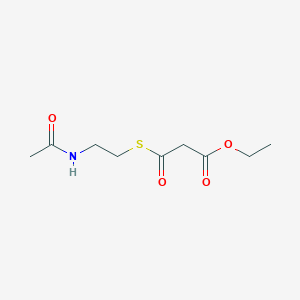
![[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone](/img/structure/B12381388.png)
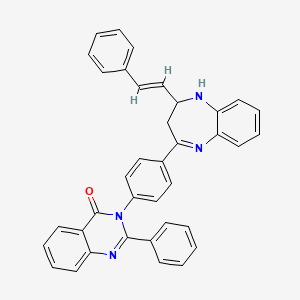
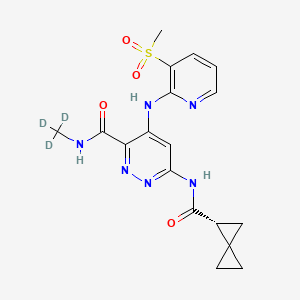
![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
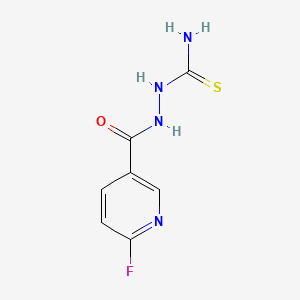

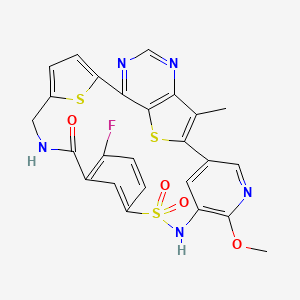
![2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)](/img/structure/B12381446.png)
